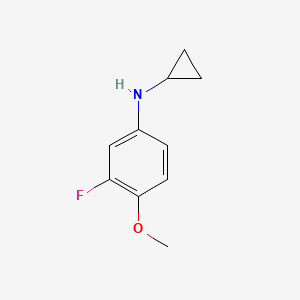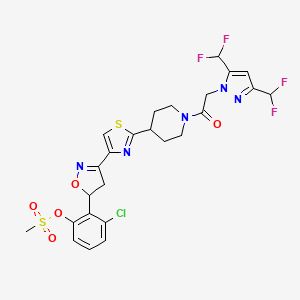
Fluoxapiprolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoxapiprolin is a fungicide belonging to the piperidinyl thiazole isoxazoline class. It is primarily used to control oomycete fungi, which cause diseases such as Phytophthora rot and downy mildew in various crops . This compound works by inhibiting oxysterol binding proteins, which are crucial for the survival of fungal cells .
Preparation Methods
The synthesis of fluoxapiprolin involves multiple steps, including the formation of key intermediates and their subsequent reactions. Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Fluoxapiprolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fluoxapiprolin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of oxysterol binding protein inhibition . In biology, it is employed to investigate the effects of fungicides on plant pathogens . In medicine, this compound is being explored for its potential use in developing new antifungal therapies . Industrially, it is used to protect crops from fungal diseases, thereby improving agricultural productivity .
Mechanism of Action
Fluoxapiprolin exerts its effects by inhibiting oxysterol binding proteins, which are involved in lipid transport and membrane maintenance in fungal cells . By disrupting these processes, this compound effectively kills the fungal cells and prevents the spread of disease . The molecular targets of this compound include specific oxysterol binding protein homologues that are essential for the survival of oomycete fungi .
Comparison with Similar Compounds
Fluoxapiprolin is similar to other piperidinyl thiazole isoxazoline fungicides, such as oxathiapiprolin . Both compounds target oxysterol binding proteins and are effective against oomycete fungi . this compound has a unique chemical structure that provides it with distinct properties and advantages over other fungicides . For example, it has a broader spectrum of activity and is more effective at lower concentrations .
Properties
CAS No. |
1360819-11-9 |
|---|---|
Molecular Formula |
C25H24ClF4N5O5S2 |
Molecular Weight |
650.1 g/mol |
IUPAC Name |
[2-[3-[2-[1-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl]-3-chlorophenyl] methanesulfonate |
InChI |
InChI=1S/C25H24ClF4N5O5S2/c1-42(37,38)40-19-4-2-3-14(26)22(19)20-10-15(33-39-20)17-12-41-25(31-17)13-5-7-34(8-6-13)21(36)11-35-18(24(29)30)9-16(32-35)23(27)28/h2-4,9,12-13,20,23-24H,5-8,10-11H2,1H3 |
InChI Key |
ZEXXEODAXHSRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C(=CC=C1)Cl)C2CC(=NO2)C3=CSC(=N3)C4CCN(CC4)C(=O)CN5C(=CC(=N5)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


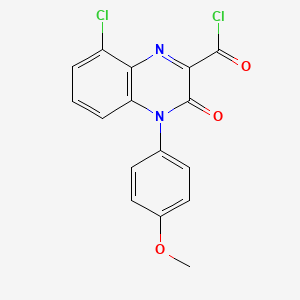

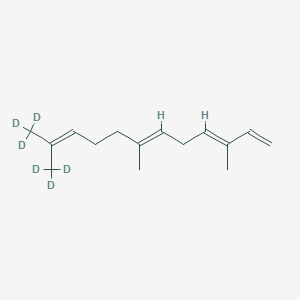

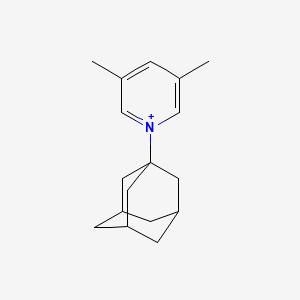

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)


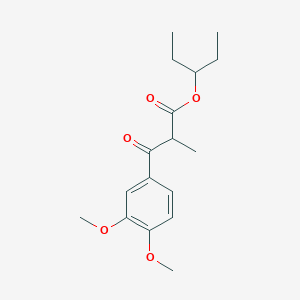
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)

